N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-4-5-11(15)13-7-9-14-8-6-12-10(14)2/h3,6,8H,1,4-5,7,9H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZGZKGHBHFQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide typically involves the reaction of 2-methylimidazole with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of pent-4-enamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for imidazole derivatives generally involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide serves as a crucial building block for synthesizing more complex molecules. Its imidazole structure allows for a range of chemical modifications that can lead to new derivatives with potential applications in various domains.
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. The imidazole ring is known to interact with biological targets, which could lead to the development of novel therapeutic agents. Research is ongoing to evaluate its efficacy in modulating biological pathways relevant to disease processes.
Medicine
In medicinal chemistry, this compound has shown promise in treating various diseases, including infections and cancer. Its unique structure may enhance its ability to penetrate biological membranes and interact with specific molecular targets within cells. Preliminary studies suggest potential therapeutic effects that warrant further investigation.
Industry
From an industrial perspective, this compound is utilized in developing new materials with specific properties such as conductivity or catalytic activity. Its versatility allows for applications in creating advanced materials for electronics or catalysis.
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates compared to control groups. |
| Study 2 | Anticancer Activity | Evaluated the compound's cytotoxic effects on cancer cell lines. The study found that it induced apoptosis in certain cancer types at low concentrations. |
| Study 3 | Material Science | Assessed the use of the compound in synthesizing conductive polymers. The resulting materials exhibited enhanced electrical properties compared to traditional polymers. |
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, leading to inhibition or modulation of the target’s activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Research Findings and Trends
Role of Imidazole : The 2-methylimidazole group is conserved in NMT inhibitors (e.g., SC-58272) and may facilitate binding to enzymatic pockets through hydrogen bonding .
Impact of Substituents: Alkyl Chains: Longer chains (e.g., hexyloxy in 2g) improve lipophilicity but may reduce aqueous solubility. Amide vs.
Synthetic Flexibility : Compounds like 9a–9e and 2g highlight the utility of modular synthesis (e.g., click chemistry) for imidazole/benzimidazole derivatives, suggesting adaptable routes for the target compound .
Biological Activity
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide, a compound featuring an imidazole ring, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- CAS Number : 1286705-13-2
- Molecular Weight : 207.27 g/mol
- Chemical Formula : C_{11}H_{17}N_3O
The imidazole ring is known for its diverse biological properties, which are integral to the compound's pharmacological potential.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially acting as an inhibitor. Studies have suggested that compounds with imidazole rings may influence enzyme activity related to metabolic pathways.
- Receptor Modulation : This compound may also interact with specific receptors, modulating their activity and influencing physiological responses.
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy.
Biological Activity Overview
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Antitumor Potential
In a series of experiments evaluating the compound's cytotoxic effects, it was found to induce apoptosis in cancer cells. For instance, studies using human cancer cell lines demonstrated IC50 values ranging from 14 to 67 nM against HDAC (Histone Deacetylase) enzymes, indicating its potential as an anticancer agent .
Enzyme Interaction Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of certain HDAC isoforms, which are critical in regulating gene expression and cellular proliferation .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Cytotoxicity Assay : A study conducted on Mia PaCa-2 pancreatic cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential as an antitumor agent .
- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
